(2E)-1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-N-nitro-1,3,5-triazinan-2-imine
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Overview
Description
2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound that features a unique combination of a piperidine ring, a chlorophenyl group, and a triazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps. The initial step often includes the formation of the piperidine ring, followed by the introduction of the benzyl and chlorophenyl groups. The triazinane ring is then formed through a cyclization reaction. The final step involves the formation of the hydraziniumolate group under specific reaction conditions, such as the use of a strong base or acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-METHOXYPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
- 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-FLUOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
- 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-BROMOPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE
Uniqueness
The uniqueness of 2-[1-(1-BENZYL-4-PIPERIDYL)-5-(4-CHLOROPHENYL)-1,3,5-TRIAZINAN-2-YLIDEN]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C21H25ClN6O2 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
(NE)-N-[1-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)-1,3,5-triazinan-2-ylidene]nitramide |
InChI |
InChI=1S/C21H25ClN6O2/c22-18-6-8-19(9-7-18)26-15-23-21(24-28(29)30)27(16-26)20-10-12-25(13-11-20)14-17-4-2-1-3-5-17/h1-9,20H,10-16H2,(H,23,24) |
InChI Key |
OTFQOYGVKHDNFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1N\2CN(CN/C2=N\[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCC1N2CN(CNC2=N[N+](=O)[O-])C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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